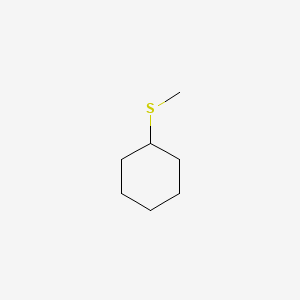

Cyclohexyl methyl sulfide

Übersicht

Beschreibung

Cyclohexyl methyl sulfide is an organic compound that belongs to the class of sulfides. It is characterized by the presence of a sulfur atom bonded to a cyclohexyl group and a methyl group. This compound is often used as an intermediate in pharmaceutical synthesis and has various applications in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclohexyl methyl sulfide can be synthesized through several methods. One common method involves the reaction of cyclohexyl bromide with sodium methyl sulfide in an organic solvent such as dimethylformamide. The reaction typically occurs at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, this compound can be produced by the reaction of cyclohexanol with hydrogen sulfide in the presence of a catalyst such as aluminum oxide. This method is advantageous due to its scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Oxidation Reactions with Hydroperoxides

Cyclohexyl methyl sulfide undergoes quantitative oxidation to sulfoxides when treated with hydroperoxides. The reaction mechanism and kinetics vary significantly with solvent and hydroperoxide structure:

In Alcohols

-

Reactants : Cyclohexenyl hydroperoxide (CHP) or t-butyl hydroperoxide (TBHP).

-

Conditions : Moderate temperatures (e.g., 25–50°C), alcoholic solvents (e.g., methanol, ethanol).

-

Mechanism : Bimolecular oxygen-atom transfer via a cyclic hydroperoxide-solvent complex .

-

Kinetics :

| Hydroperoxide | Solvent | Reaction Order (Sulfide) | Reaction Order (Hydroperoxide) | Yield (%) |

|---|---|---|---|---|

| CHP | Ethanol | 1 | 1 | 100 |

| TBHP | Methanol | 1 | 1 | 100 |

In Hydrocarbons

-

Reactants : CHP or TBHP in benzene, cyclohexane, or cyclohexene.

-

Mechanism : Concurrent pathways involving oxygen-atom transfer and free-radical chains (in the presence of O₂) .

-

Kinetics :

Catalysis by Acetic Acid :

Acid-Catalyzed Functionalization

This compound participates in acid-mediated reactions, forming reactive intermediates:

Thionium Ion Formation

-

Conditions : Trifluoroacetic anhydride (TFAA) or triflic anhydride.

-

Outcome : Generates thionium ions (10 ), enabling electrophilic aromatic substitution (SEAr) or Kornblum-type oxidation .

-

Example : Reaction with TFAA forms intermediate 101 , leading to polycyclic products via tandem cyclization .

Pummerer-Type Reactions

-

Reactants : Sulfoxide derivatives under Lewis acid catalysis (e.g., TMSOTf).

-

Outcome : α-Functionalization (e.g., acetoxylation, triflation) with preserved chirality .

-

Limitation : Bulky substituents (e.g., cyclohexyl) inhibit reactivity in vinyl sulfoxide systems .

Free Radical Pathways

In hydrocarbon solvents, TBHP-mediated oxidation exhibits oxygen-sensitive free-radical chain mechanisms:

-

Evidence : Suppressed by radical inhibitors (e.g., hydroquinone) in aerobic conditions .

-

Outcome : Unaltered stoichiometry (sulfoxide remains sole product) despite mechanistic divergence .

Comparative Reactivity

This compound’s reactivity is influenced by steric and electronic factors:

Activation Parameters

Thermodynamic data for CHP-mediated oxidation in ethanol :

-

ΔH‡ : 16.2 kcal/mol

-

ΔS‡ : -22.4 cal/(mol·K)

-

Eₐ : 17.1 kcal/mol

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Versatile Solvent and Reagent

Cyclohexyl methyl sulfide is widely used as a solvent and reagent in organic synthesis. Its properties facilitate reactions such as:

- Ketone Reduction : CMS can act as a reducing agent in the conversion of ketones to alcohols.

- Sulfone Formation : It participates in the formation of sulfones, which are important intermediates in organic chemistry.

The compound’s ability to form reactive sulfur species enhances its reactivity towards various functional groups, including alcohols and amines. This makes it a valuable tool in synthesizing diverse materials, including polymers and surfactants .

Biological Applications

Microbial Metabolism Studies

CMS has been utilized as a substrate in studies focusing on microbial metabolism, particularly in understanding enzyme activity related to sulfide oxidation. Research indicates that CMS interacts with biological systems, providing insights into metabolic pathways involving sulfur-containing compounds. This application is crucial for understanding how certain microorganisms metabolize sulfur compounds and their implications for environmental science.

Photooxidation Processes

Recent studies have highlighted the role of CMS in visible-light photooxidation processes. Under visible light irradiation, CMS can facilitate reactions that produce singlet oxygen (), which is significant for various photochemical applications. The yields from these reactions can reach up to 100%, showcasing CMS's potential in photochemical synthesis.

Pharmaceutical Intermediate

Role in Drug Development

This compound serves as an important pharmaceutical intermediate. Its unique structure allows it to be integrated into the synthesis of various pharmaceutical compounds. The compound's solubility characteristics (soluble in water at 173.5 mg/L at 25°C) make it suitable for use in drug formulation processes .

Wirkmechanismus

The mechanism of action of cyclohexyl methyl sulfide involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom undergoes a change in oxidation state, leading to the formation of sulfoxides and sulfones. In substitution reactions, the sulfur atom acts as a nucleophile, attacking electrophilic centers in other molecules.

Vergleich Mit ähnlichen Verbindungen

Cyclohexyl methyl sulfide can be compared with other similar compounds such as:

Cyclohexyl ethyl sulfide: Similar structure but with an ethyl group instead of a methyl group.

Cyclohexyl phenyl sulfide: Contains a phenyl group instead of a methyl group.

Cyclohexyl methyl sulfoxide: Oxidized form of this compound.

These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its specific combination of a cyclohexyl group and a methyl group, which imparts distinct chemical behavior and applications.

Biologische Aktivität

Cyclohexyl methyl sulfide (CMS) is an organic compound with the molecular formula and a molecular weight of 130.25 g/mol. It consists of a cyclohexyl group attached to a methyl sulfide moiety, which imparts unique chemical properties and potential biological activities. This article explores the biological activity of CMS, focusing on its interactions with microorganisms, enzymatic processes, and potential applications in biotechnology and pharmacology.

The structure of CMS features a six-membered cyclohexane ring bonded to a methyl group through a sulfur atom. This configuration affects its reactivity and interactions with biological systems. The compound is characterized by:

| Property | Value |

|---|---|

| Molecular Formula | C7H14S |

| Molecular Weight | 130.25 g/mol |

| Structure | Cyclohexyl group + Methyl sulfide |

1. Microbial Metabolism

CMS has been investigated for its role as a substrate in microbial metabolism, particularly in studies focusing on sulfide oxidation. Research has shown that various strains of fungi, such as Aspergillus species, can oxidize CMS effectively. For instance, specific strains displayed high conversion rates and stereoselectivity towards the formation of sulfoxides from CMS:

- Conversion Rates : Up to 90% conversion was achieved in certain fungal strains after six days of incubation.

- Stereoselectivity : The oxidation process favored the formation of the R-enantiomer of cyclohexyl methyl sulfoxide with enantiomeric excess (ee) reaching up to 97% in some cases .

2. Enzymatic Processes

The enzymatic oxidation of CMS has been explored using various biocatalysts. Studies indicate that cyclohexanone monooxygenase (CHMO) and other cytochrome P450 enzymes play significant roles in the biotransformation of CMS into sulfoxides:

| Enzyme Type | Reaction Type | Yield/ee (%) |

|---|---|---|

| CHMO | Oxidation to sulfoxide | 71% |

| Cytochrome P450 | Sulfoxidation | 64% (CYP1A2) |

These findings suggest that CMS is a valuable substrate for studying enzyme specificity and metabolic pathways involving sulfur-containing compounds.

Case Study 1: Aspergillus Species as Biocatalysts

A detailed study involving nine different Aspergillus species demonstrated their ability to oxidize CMS effectively. The results showed significant differences in conversion rates and enantiomeric excess based on the specific strain used:

- Strain A : 90% conversion, ee = 97%

- Strain B : 85% conversion, ee = 50%

- Strain C : 75% conversion, no stereoselectivity observed

This variability highlights the importance of selecting appropriate biocatalysts for industrial applications involving CMS .

Case Study 2: Enzyme Kinetics

Another study focused on the kinetics of CMS oxidation by cytochrome P450 enzymes revealed that CYP1A2 was predominantly responsible for the transformation at therapeutic concentrations. The study provided insights into enzyme-substrate interactions and potential metabolic pathways involved in the processing of sulfur-containing compounds .

Applications in Biotechnology

Given its biological activity, CMS presents several potential applications:

- Biocatalysis : Utilized as a substrate for enzymatic reactions in synthetic organic chemistry.

- Pharmaceutical Development : Investigated for its potential as a precursor in drug synthesis due to its unique chemical properties.

- Environmental Biotechnology : Explored for applications in bioremediation processes involving sulfur compounds.

Eigenschaften

IUPAC Name |

methylsulfanylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14S/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBIOCGHCKNYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221523 | |

| Record name | (Methylthio)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7133-37-1 | |

| Record name | (Methylthio)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7133-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Methylthio)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007133371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Methylthio)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methylthio)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.